Odalasvir

Description

Overview of HCV Pathobiology and Replication Cycle

HCV is a small, enveloped, positive-sense single-stranded RNA virus belonging to the Flaviviridae family. wikipedia.org The virus primarily replicates in the hepatocytes of the liver, though replication in peripheral blood mononuclear cells has also been observed. wikipedia.org The HCV life cycle involves several key stages: viral entry into host cells, translation of the viral genome into a single polyprotein, proteolytic processing of this polyprotein into structural and non-structural proteins, replication of the viral RNA genome, assembly of new virions, and release from the host cell. wikipedia.orgmdpi.comnih.gov

The viral genome is translated into a large polyprotein that is subsequently cleaved by viral and cellular proteases into three structural proteins (Core, E1, E2) and seven non-structural (NS) proteins (NS2, NS3, NS4A, NS4B, NS5A, and NS5B). wikipedia.orgpulsenotes.com The non-structural proteins are crucial for viral replication and assembly. pulsenotes.com HCV RNA replication occurs in specialized membrane structures within the cytoplasm, often referred to as the membranous web, which are induced by the NS4B protein. wikipedia.orgmdpi.comresearchgate.net Within these structures, the NS proteins, particularly NS3, NS4B, NS5A, and NS5B, form a replication complex. wikipedia.orgmdpi.com NS5B functions as the RNA-dependent RNA polymerase, responsible for synthesizing new viral RNA genomes using a negative-strand RNA intermediate as a template. wikipedia.orgmdpi.compulsenotes.com

Evolution of Antiviral Strategies for HCV

The history of HCV treatment has seen a significant evolution, moving from non-specific host immune modulation to highly targeted antiviral therapies. Initially, treatment relied on interferon-alpha (IFN-α) monotherapy, which showed limited success with low response rates and significant side effects. nih.govhealthline.com The addition of ribavirin (B1680618) to IFN-α improved sustained virological response (SVR) rates, and the introduction of pegylated interferon further enhanced efficacy and allowed for less frequent dosing. nih.govhealthline.comkarger.com However, these regimens were often associated with considerable adverse effects and were not effective for all HCV genotypes. nih.govhealthline.com

A major paradigm shift occurred with the advent of direct-acting antivirals (DAAs), which specifically target viral proteins essential for the HCV life cycle. nih.govkarger.comjidc.org The first wave of DAAs included NS3/4A protease inhibitors like telaprevir (B1684684) and boceprevir, approved around 2011. nih.govkarger.com These DAAs, initially used in combination with pegylated interferon and ribavirin, marked a significant improvement in treatment outcomes. nih.govkarger.com Subsequent research led to the development of DAAs targeting other viral proteins, including the NS5B polymerase and NS5A. jidc.org The development of all-oral, interferon-free DAA regimens has since become the standard of care, offering higher cure rates, shorter treatment durations, and improved tolerability across various HCV genotypes. karger.comjidc.org

Significance of Nonstructural Protein 5A (NS5A) as a Therapeutic Target

Nonstructural protein 5A (NS5A) is a hydrophilic phosphoprotein that plays a crucial, multi-functional role in the HCV life cycle, essential for both viral RNA replication and virion assembly. wikipedia.orguw.eduplos.orgmdpi.com Despite lacking intrinsic enzymatic activity, NS5A is a key component of the HCV replication complex, interacting with other viral proteins (such as NS4B and NS5B) and host cell factors. uw.edumdpi.comanr.fr It is involved in the formation of the membranous web, the site of RNA replication. uw.edu Beyond replication, NS5A also plays a significant role in the assembly and release of infectious viral particles, with its domain I being implicated in this process. plos.orgmdpi.com NS5A is also known to modulate host cell signaling pathways and interfere with the host interferon response, contributing to chronic infection and treatment resistance. wikipedia.orguw.edumdpi.com

The critical functions of NS5A in viral replication and assembly, coupled with its involvement in interferon resistance, established it as an attractive target for antiviral therapy. wikipedia.orgmdpi.comcaister.com The development of cell-based HCV replicon systems was instrumental in identifying compounds that inhibit NS5A function. caister.comwikipedia.orgnih.gov Inhibitors targeting NS5A have demonstrated potent antiviral activity and are now a cornerstone of highly effective DAA combination therapies. wikipedia.orgcaister.comwikipedia.orgnih.gov

Contextualization of Odalasvir within NS5A Inhibitor Development

Odalasvir (ACH-3102) is an investigational compound that emerged as a second-generation inhibitor targeting the HCV NS5A protein. portico.orgwjgnet.comwikipedia.org Its development is part of the ongoing effort to create more potent and pan-genotypic DAAs with improved resistance profiles. portico.orgacs.org First-generation NS5A inhibitors like daclatasvir (B1663022) and ledipasvir (B612246) demonstrated high efficacy but could be impacted by pre-existing or emerging resistance-associated variants (RAVs) in the NS5A protein, particularly in certain HCV genotypes like genotype 1a. portico.orgwjgnet.comnatap.org

Odalasvir was developed with the aim of addressing some of the limitations of earlier NS5A inhibitors, particularly concerning activity against various genotypes and variants conferring resistance. Preclinical studies indicated that Odalasvir possesses picomolar potency against a range of HCV genotypes, including genotypes 1, 2, 4, 5, and 6, and nanomolar activity against genotype 3. nih.gov Researchers reported its picomolar potency against the majority of genotype 1b and 1a replicons carrying specific mutations. portico.org Compared to first-generation NS5A inhibitors, Odalasvir has demonstrated improved potency against HCV genotype 1a/1b and genotype 2b, as well as against certain RAVs. portico.org This improved profile against resistant variants is a key characteristic of second-generation NS5A inhibitors like Odalasvir. portico.orgwjgnet.com The discovery and development of Odalasvir involved medicinal chemistry efforts focused on redesigning the central scaffold of earlier inhibitors like daclatasvir to achieve high potency and an improved resistance profile. nih.govacs.org

The following table summarizes the in vitro potency of Odalasvir against different HCV genotypes:

| HCV Genotype | In vitro Potency (EC₅₀) | Reference |

| Genotype 1 | Picomolar | nih.govulb.ac.be |

| Genotype 2 | Picomolar | nih.govulb.ac.be |

| Genotype 3 | Nanomolar | nih.govulb.ac.be |

| Genotype 4 | Picomolar | nih.govulb.ac.be |

| Genotype 5 | Picomolar | nih.govulb.ac.be |

| Genotype 6 | Picomolar | nih.govulb.ac.be |

Note: Specific picomolar or nanomolar values may vary depending on the specific replicon assay and cell line used in different studies.

Detailed research findings have shown that Odalasvir exhibits potent antiviral activity in replicon systems. For instance, in a Huh-luc/neo cell line harboring a genotype 1b subgenomic replicon, Odalasvir achieved an average EC₅₀ of 5.1 pM. acs.org Studies evaluating the impact of natural amino acid variations in NS5A on Odalasvir's potency showed average EC₅₀ values of 14 pM for genotype 1a and 12 pM for genotype 1b replicons. acs.org Notably, Odalasvir demonstrated a smaller difference in EC₅₀ values between genotype 1a and 1b replicons compared to daclatasvir, indicating improved potency against genotype 1a. acs.org

Properties

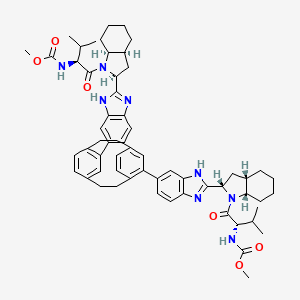

IUPAC Name |

methyl N-[(2S)-1-[(2S,3aS,7aS)-2-[6-[11-[2-[(2S,3aS,7aS)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-2-yl]-3H-benzimidazol-5-yl]-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-1H-benzimidazol-2-yl]-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H72N8O6/c1-33(2)53(65-59(71)73-5)57(69)67-49-13-9-7-11-41(49)31-51(67)55-61-45-25-23-39(29-47(45)63-55)43-27-35-15-19-37(43)21-17-36-16-20-38(22-18-35)44(28-36)40-24-26-46-48(30-40)64-56(62-46)52-32-42-12-8-10-14-50(42)68(52)58(70)54(34(3)4)66-60(72)74-6/h15-16,19-20,23-30,33-34,41-42,49-54H,7-14,17-18,21-22,31-32H2,1-6H3,(H,61,63)(H,62,64)(H,65,71)(H,66,72)/t41-,42-,49-,50-,51-,52-,53-,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYBRGMTRKJATA-IVEWBXRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1C2CCCCC2CC1C3=NC4=C(N3)C=C(C=C4)C5=C6CCC7=CC(=C(CCC(=C5)C=C6)C=C7)C8=CC9=C(C=C8)N=C(N9)C1CC2CCCCC2N1C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C3=NC4=C(N3)C=C(C=C4)C5=C6CCC7=CC(=C(CCC(=C5)C=C6)C=C7)C8=CC9=C(C=C8)N=C(N9)[C@@H]1C[C@@H]2CCCC[C@@H]2N1C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H72N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032258 | |

| Record name | Odalasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1001.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415119-52-6 | |

| Record name | C,C′-Dimethyl N,N′-[tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1H-benzimidazole-6,2-diyl[(2S,3aS,7aS)-octahydro-1H-indole-2,1-diyl][(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis[carbamate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415119-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Odalasvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415119526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odalasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Odalasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ODALASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVR52K7BDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery and Preclinical Design of Odalasvir

Historical Landscape of NS5A Inhibitor Discovery

The NS5A protein emerged as a promising target for small-molecule direct-acting antivirals (DAAs) in the mid-2000s, leading to research efforts across numerous pharmaceutical companies. acs.org The development of DAAs has significantly advanced the treatment of chronic hepatitis C, achieving higher sustained virologic response (SVR) rates compared to previous interferon-based regimens. portico.org Early NS5A inhibitors demonstrated the significance of this drug class in developing highly effective, all-oral combination DAA therapies. acs.org

First-generation NS5A inhibitors include compounds such as daclatasvir (B1663022), ledipasvir (B612246), and ombitasvir (B612150). nih.gov Daclatasvir was noted for its broad cross-genotypic activity. nih.gov The success of combinations incorporating these first-generation inhibitors, such as ledipasvir with sofosbuvir (B1194449) (leading to the approval of Harvoni) and ombitasvir with paritaprevir, ritonavir, and dasabuvir (B606944) (leading to the approval of Viekira Pak), underscored the central role of NS5A inhibitors in modern HCV treatment strategies. acs.org

Rationale for Second-Generation NS5A Inhibitor Development

Despite the success of early NS5A inhibitors, a significant challenge was their relatively low barrier to resistance. nih.gov Resistance-associated variants (RAVs) could emerge, particularly in patients who experienced treatment failure with first-generation NS5A inhibitor-containing regimens. nih.govportico.org These RAVs could replicate efficiently and persist for extended periods after treatment failure. nih.gov

This clinical need for improved efficacy against a broader range of HCV genotypes and increased robustness against the development of resistance mutations provided the rationale for developing second-generation NS5A inhibitors. acs.orgportico.org The aim was to develop compounds with higher genetic barriers to resistance and enhanced potency, potentially useful for retreatment of patients who failed previous DAA therapies. portico.orgbrazilianjournals.com.br

Strategic Design Principles for Novel NS5A Inhibitors

The design of novel NS5A inhibitors, including odalasvir, was guided by strategic principles aimed at overcoming the limitations of earlier compounds.

Emphasis on Distinct and Novel Chemical Structures

A key aspect of developing second-generation inhibitors involved exploring distinct and novel chemical structures. This approach aimed to identify chemotypes that could interact with the NS5A target in different ways compared to existing inhibitors, potentially leading to improved binding affinity and activity against resistant variants. The chemical structure of odalasvir is distinct from first-generation inhibitors like daclatasvir. acs.orgnih.govuni.lu

Pursuit of Enhanced Potency and Improved Resistance Profiles

A primary objective was to achieve enhanced potency across various HCV genotypes and subtypes, as well as improved activity against common resistance-associated variants. acs.orgbrazilianjournals.com.br Preclinical studies evaluating odalasvir, along with other second-generation inhibitors like ruzasvir, pibrentasvir, and velpatasvir, focused on demonstrating improved activity and increased barriers to viral resistance compared to their predecessors. acs.org

In vitro studies comparing odalasvir with daclatasvir demonstrated improved potency of odalasvir against HCV genotype 1a. While daclatasvir showed a 21-fold higher EC50 in a genotype 1a replicon cell line compared to a genotype 1b replicon, odalasvir exhibited only a 5-fold difference between the two genotypes, indicating better activity against genotype 1a. acs.org Odalasvir has shown picomolar potency against genotypes 1, 2, 4, 5, and 6, and nanomolar potency against genotype 3 in development. brazilianjournals.com.br It demonstrated improved in vitro potency, particularly against genotypes 1a, 1b, and 2b, and against resistance-associated variants compared to first-generation NS5A inhibitors. brazilianjournals.com.br

Table 1: In Vitro Anti-HCV Activity Comparison (Example Data Structure based on Search Results)

| Compound | HCV Genotype 1a EC₅₀ (nM) | HCV Genotype 1b EC₅₀ (nM) | Fold Difference (GT1a/GT1b) |

| Daclatasvir | [Data from search] | [Data from search] | ~21 acs.org |

| Odalasvir | [Data from search] | [Data from search] | ~5 acs.org |

Exploration of Non-Planar Molecular Topographies

Early NS5A inhibitors often featured relatively planar molecular structures. acs.org A strategic design principle for novel inhibitors involved exploring non-planar molecular topographies. This departure from planar structures aimed to potentially influence the binding mode and interactions with the NS5A protein, contributing to enhanced potency and a different resistance profile. acs.org

Initial Lead Identification and Optimization Campaigns

The initial lead identification and subsequent optimization campaigns for Odalasvir involved strategic approaches to discover and refine potential drug candidates targeting the HCV NS5A protein acs.org. This process included the application of high-throughput screening and a bold approach to chemical space expansion and scaffold redesign acs.org.

High-Throughput Screening Approaches

High-throughput screening (HTS) is a widely used drug discovery process that enables the automated testing of a large number of chemical or biological compounds against a specific biological target bmglabtech.com. In the context of HCV NS5A inhibitors, HTS played a role in identifying initial hits. For instance, researchers identified a C5-phenylated iminothiazolidinone compound via a high-throughput screen believed to target NS5A acs.org. However, the anti-HCV activity of this series was later attributed to minor dimeric components that formed in cell culture media acs.org. HTS is a core component of the drug discovery process, requiring the integration of biology, chemistry, engineering, and informatics nih.gov. It allows for the rapid assessment of numerous compounds, accelerating target analysis and providing starting points for further drug design and optimization bmglabtech.comnumberanalytics.com. While not always truly "high-throughput" in the context of drug metabolism and pharmacokinetics, rapid screening methods are practical in modern, fast-moving discovery programs nih.gov. HTS can investigate hundreds of thousands of compounds per day, and its efficiency can be improved by combining it with computational techniques mdpi.com.

Chemical Space Expansion and Scaffold Redesign

A key aspect of the Odalasvir discovery was a transformative approach to redesign the central scaffold of daclatasvir, an earlier NS5A inhibitor acs.org. This involved challenging the established understanding of structure-activity relationships (SAR) for NS5A inhibitors, which had noted a preference for planar topography acs.org. To expand the chemical space beyond traditional flat systems, researchers explored novel three-dimensional architectures, including prototypical metallocene-based NS5A inhibitors acs.org.

Validation of this three-dimensional approach led to the investigation of analogues featuring the rigid [2.2]paracyclophane (PCP) scaffold as an organic isostere acs.org. The SAR campaign involving cyclophane analogues was central to the discovery of Odalasvir acs.org. While asymmetry is tolerated in NS5A inhibitors, subsequent designs focused on symmetrical substitution of the pseudo-para-PCP scaffold to avoid planar chirality and simplify synthesis acs.org. This strategy aimed to improve anti-HCV activity, particularly against different genotypes, and enhance pharmacokinetic properties acs.org. The exploration of chemical space through scaffold redesign is a crucial strategy in medicinal chemistry to introduce new molecules with different core structures that still bind to the target niper.gov.in. This can involve transforming the core scaffold through reactions like ring expansion, fusion, or rearrangement to generate novel structures whiterose.ac.uk.

Detailed research findings from the SAR campaign of cyclophane analogues leading to Odalasvir are outlined in relevant studies, often presented in tables detailing in vitro anti-HCV activity data for various inhibitors acs.org. For instance, studies evaluated compounds using conventional HCV GT1a and GT1b replicons as the primary cell-based assay acs.org. The preclinical evaluation of Odalasvir included assessing its anti-HCV activity and cellular toxicity in replicon cell lines acs.org. An average EC50 of 5.1 pM was reported in a Huh-luc/neo cell line harboring a genotype-1b replicon, with no cellular toxicity observed at the highest tested concentration, indicating a high therapeutic index acs.org.

Molecular Mechanism of Ns5a Protein Inhibition by Odalasvir

Overview of HCV NS5A Protein Functionality

HCV NS5A is a phosphoprotein that is essential for both viral RNA replication and infectious virion assembly. mdpi.commdpi.complos.org It is derived from the cleavage of a large polyprotein translated from the HCV genome. wikipedia.orgnih.gov NS5A is a proline-rich, predominantly hydrophilic protein without obvious transmembrane helices, although its N-terminus contains an amphipathic alpha-helix that facilitates its association with intracellular membranes like the endoplasmic reticulum. plos.orgwikipedia.orgmdpi.comnih.gov NS5A exists in multiple phospho-isoforms, primarily the hypophosphorylated (p56) and hyperphosphorylated (p58) forms, with phosphorylation occurring on multiple serine and threonine residues by host cell kinases. wikipedia.orgplos.org

NS5A is an essential component of the HCV replicase, the multi-protein complex responsible for viral RNA synthesis. nih.govasm.org It interacts with other non-structural proteins, including NS4B and NS5B (the RNA-dependent RNA polymerase), and viral RNA, which is crucial for regulating HCV RNA replication. wikipedia.orgmdpi.comnih.gov Studies using subgenomic HCV replicons have demonstrated the critical role of NS5A in achieving high levels of HCV RNA replication. nih.gov Adaptive mutations that enhance replicon efficiency are often found in the NS5A region, some overlapping with or affecting phosphorylation sites, suggesting phosphorylation's role in replication. nih.gov NS5A is localized in specialized cytoplasmic membrane structures, potentially derived from the ER or Golgi, which are part of the putative HCV replication complexes, also known as the membranous web. wikipedia.orgnih.govnih.gov NS5A inhibitors are known to block the formation of these replication factories. plos.orgplos.orgwikipedia.org While domains I and II of NS5A have been shown to play roles in genome replication, the specific contributions of different regions and the precise mechanisms remain under investigation. plos.orgmdpi.comasm.orgresearchgate.net

Beyond replication, NS5A also plays a significant role in the assembly and release of infectious HCV particles. plos.orgmdpi.commdpi.complos.orgasm.org It is involved in the recruitment of viral RNA to the core protein, which is located on lipid droplets, an early event in virion assembly. plos.orgasm.orgfrontiersin.org NS5A interacts with the core protein, and this interaction is critical for the production of infectious virus particles. asm.orgfrontiersin.org Domain III of NS5A has been particularly associated with virus particle assembly, distinct from its role in RNA replication. plos.orgmdpi.complos.org Phosphorylation of NS5A, particularly in domain III, appears to regulate the switch between RNA replication and downstream events like virion assembly and release. plos.orgnih.gov This modification may facilitate the release of viral RNA from replication complexes for packaging into new virions. plos.org

NS5A is considered a highly multifunctional protein that interacts with numerous viral and host cellular proteins. wikipedia.orgwikipedia.orgmdpi.comnih.gov It modulates various cellular pathways and processes, including innate immunity and host cell growth. nih.gov Despite extensive research, NS5A has no known intrinsic enzymatic activity; its functions are mediated through protein-protein and protein-RNA interactions. wikipedia.orgmdpi.comnih.gov The precise mechanisms by which NS5A carries out its diverse roles in the viral life cycle are still not fully elucidated. plos.orgwikipedia.org Its conformational flexibility is also thought to be important for its roles in different stages of infection. wikipedia.org NS5A's ability to modulate the host interferon response has also generated significant interest. wikipedia.orgnih.gov

Involvement in Virion Assembly and Release

Odalasvir's Binding Interaction with NS5A

Odalasvir functions as a potent inhibitor by directly targeting the NS5A protein. newdrugapprovals.orgontosight.aicymitquimica.com NS5A inhibitors, including odalasvir, are known to block both HCV RNA synthesis and virion assembly. acs.orgplos.orgwikipedia.orgnih.gov

Odalasvir is a selective NS5A inhibitor. acs.org NS5A inhibitors were initially identified through cell-based screening assays for antiviral activity, and NS5A was confirmed as their target through methods like streptavidin pulldown of biotinylated inhibitors and analysis of drug-resistant replicons. plos.orgnih.gov Odalasvir has demonstrated potent activity against various HCV genotypes, including GT-1a, GT-1b, and GT-2b, and has shown improved potency against some resistance-associated variants (RAVs) compared to earlier NS5A inhibitors in in vitro studies. portico.org

While the precise, complete molecular mechanism by which NS5A inhibitors like Odalasvir exert their effect is still being investigated, it is understood that they bind to NS5A and disrupt its essential functions. acs.orgplos.orgplos.orgwikipedia.orgnih.gov NS5A inhibitors are thought to act on two key stages of the HCV life cycle: genomic RNA replication and virion assembly. wikipedia.org Some studies suggest that the inhibition of viral assembly might play a more significant role in the reduction of viral RNA levels than the inhibition of replication alone. wikipedia.org

NS5A inhibitors block the formation of the membranous web, the site of viral RNA synthesis and assembly. plos.orgplos.orgwikipedia.org This is thought to occur, in part, by disrupting the interaction between NS5A and phosphatidylinositol-4-kinase IIIα (PI4KIIIα), a host kinase essential for the synthesis of phosphatidylinositol-4-phosphate (B1241899) (PI4P), which is required for the integrity of the membranous web. wikipedia.org By preventing the formation of new replication complexes and interfering with membrane remodeling, NS5A inhibitors effectively block RNA synthesis. plos.orgnih.gov

NS5A inhibitors are also known to block intracellular HCV particle assembly. plos.org The interaction of NS5A with the core protein at lipid droplets is crucial for assembly, and inhibitors likely interfere with this process. asm.orgfrontiersin.org

The structure of NS5A inhibitors, often characterized by dimeric symmetry, suggests they may act on NS5A dimers or oligomers, which are important for NS5A function in replication. plos.orgwikipedia.org Studies with other NS5A inhibitors, such as daclatasvir (B1663022), propose binding to specific dimeric conformations of NS5A. wikipedia.orgacs.org Resistance mutations often involve amino acid substitutions that may allow NS5A to maintain its function even in the presence of the inhibitor, highlighting the intricate nature of the inhibitor-protein interaction. acs.org

Impact on Key Viral Life Cycle Stages

Inhibition of HCV RNA Synthesis

NS5A plays a vital role in the formation and function of the HCV replicase complex, the machinery responsible for synthesizing new viral RNA genomes. wikipedia.orgnih.gov NS5A inhibitors are known to block the formation of new replication complexes. wikipedia.orgnih.gov Studies suggest that this inhibition may involve preventing the formation of essential protein complexes, such as the PI4KIIIα-NS5A complex, which is necessary for the synthesis of PI4P, a lipid crucial for the integrity of the membranous web where replication occurs. wikipedia.org While NS5A inhibitors potently inhibit RNA synthesis, some research suggests that they may not immediately affect RNA synthesis from pre-existing replication complexes. nih.gov The kinetics of RNA synthesis inhibition can vary depending on the specific HCV strain. nih.gov

Disruption of Virion Assembly

In addition to inhibiting RNA synthesis, odalasvir and other NS5A inhibitors significantly disrupt the assembly of new viral particles (virions). wikipedia.orgacs.orgpnas.orgnih.gov This disruption is considered a crucial aspect of their antiviral activity, with some studies suggesting it may have a more significant role in reducing viral RNA levels than the inhibition of replication alone. wikipedia.org The exact mechanisms by which NS5A inhibitors impair assembly are still being investigated, but they are thought to interfere with the proper localization of NS5A to lipid droplets, which are sites of virion assembly, and potentially disrupt interactions between NS5A and other viral proteins like the core protein, essential for packaging the viral RNA genome into new particles. pnas.orgplos.org

Preclinical Pharmacodynamics and in Vitro Antiviral Spectrum

Assessment of Antiviral Potency in Replicon Systems

The antiviral potency of Odalasvir has been extensively evaluated using cell-based replicon assay methodologies. These systems utilize cell lines, typically derived from human hepatoma cells like Huh-7, that stably or transiently harbor subgenomic or full-length HCV replicons. Replicon assays allow for the assessment of compounds that inhibit HCV RNA replication.

Cell-Based Assay Methodologies (e.g., Huh-luc/neo, H/SG-neo replicon assays)

Key cell-based assay methodologies employed in the preclinical evaluation of Odalasvir include the Huh-luc/neo and H/SG-neo replicon assays. nih.govacs.org The Huh-luc/neo cell line stably harbors a genotype 1b (GT1b)/strain Con-1 subgenomic replicon engineered to express luciferase, allowing for the quantification of replication through luminescence measurements. acs.org The H/SG-neo cell line stably harbors a GT1a/strain H77 replicon. acs.org Transient replicon assays, often utilizing chimeric replicons based on a GT1b backbone with the NS5A region from different HCV genotypes, have also been used to evaluate Odalasvir's activity against a broader range of genotypes and subtypes. acs.org Antiviral potency in these assays is typically determined by measuring the reduction in HCV RNA levels using methods like dot-blot hybridization or by quantifying luciferase activity as a marker of replication. acs.orgnih.gov

Picomolar Potency against Wild-Type HCV Genotypes (GT1a, GT1b, GT2, GT4, GT5, GT6)

Odalasvir has demonstrated picomolar potency against a range of wild-type HCV genotypes. portico.orgnih.govulb.ac.be Studies using replicon systems have shown high levels of antiviral activity. For instance, an average EC₅₀ of 5.1 pM was observed against a GT1b/strain Con-1 subgenomic replicon in the Huh-luc/neo cell line. acs.org When assessed in parallel, average EC₅₀ values were 14 pM (range 9.0 - 20 pM) against GT1a (using H/SG-neo cells) and 12 pM (range 6.4 - 27 pM) against GT1b (using Huh-luc/neo cells). acs.org Evaluation using transiently replicating chimeric replicons, where the NS5A region was derived from various genotypes, provided further insight into Odalasvir's potency across non-GT1 genotypes. acs.org

Below is a representative table summarizing the in vitro potency of Odalasvir against various wild-type HCV genotypes and subtypes based on replicon assay data:

| HCV Genotype/Subtype | Replicon Type (Strain) | Assay Method | Average EC₅₀ (pM) |

| GT1b | Subgenomic (Con-1) stable | Luciferase/RNA | 5.1 acs.org |

| GT1a | Subgenomic (H77) stable | Luciferase/RNA | 14 acs.org |

| GT1b | Subgenomic (Con-1) stable | Luciferase/RNA | 12 acs.org |

| GT2a | Chimeric (JFH-1 NS5A) transient | Not specified | Data available acs.org |

| GT2b | Chimeric (MD2b5-1 NS5A) transient | Not specified | 215 acs.org |

| GT3a | Chimeric (CB NS5A) transient | Not specified | Data available acs.org |

| GT4a | Chimeric (Eg2 NS5A) transient | Not specified | Data available acs.org |

| GT5a | Chimeric (EUH1480 NS5A) transient | Not specified | Data available acs.org |

| GT6a | Chimeric (6a33 NS5A) transient | Not specified | Data available acs.org |

Note: Specific EC₅₀ values for all non-GT1 genotypes were indicated as available in the source but not explicitly listed in the provided text snippets, except for GT2b.

Genotypic Breadth of Antiviral Activity

Odalasvir exhibits a broad spectrum of antiviral activity against diverse HCV genotypes. ontosight.aincats.io

Activity across Diverse HCV Genotypes

Odalasvir has demonstrated antiviral activity against HCV genotypes 1, 2, 4, 5, and 6 with picomolar potency in preclinical studies. nih.govulb.ac.be This indicates a wide breadth of activity covering the most prevalent HCV genotypes globally. ageb.benih.gov

Quantitative Differences in Potency Against Genotype 3

While demonstrating activity against multiple genotypes, Odalasvir shows a quantitative difference in potency against genotype 3 (GT3). Preclinical data indicate that Odalasvir exhibits nanomolar activity against HCV GT3, which is less potent compared to its activity in the picomolar range against genotypes 1, 2, 4, 5, and 6. nih.govulb.ac.be

Evaluation Against Resistance-Associated Variants (RAVs)

The potential for resistance development is a critical aspect of antiviral therapy. Odalasvir has been evaluated against various resistance-associated variants (RAVs) in the NS5A protein. Compared to first-generation NS5A inhibitors, Odalasvir has shown improved potency against certain RAVs. portico.org

Studies involving the selection of resistant variants in GT1a and GT1b replicon cell lines have identified specific mutations in the NS5A protein that can affect Odalasvir's potency. acs.org Reverse genetic studies were conducted to examine the impact of individual mutations. acs.org For example, the L31M mutation in GT1a significantly impacted the potency of daclatasvir (B1663022), a first-generation NS5A inhibitor, but had less effect on Odalasvir's potency. acs.org This difference in susceptibility to L31M was noted as a likely reason for observed differences in activity against a GT2b replicon carrying this mutation. acs.org While specific fold changes in resistance for a comprehensive panel of RAVs were not detailed in the provided text snippets, the research indicates that single mutations in GT1a and single or double mutations in GT1b were identified that affected the potency of Odalasvir. acs.org The presence of baseline RAVs against first-generation NS5A inhibitors did not completely eliminate the potential antiviral activity of Odalasvir when used in combination therapy. portico.org Positions 24, 28, 30, 31, 32, 38, 58, 92, and 93 within the NS5A protein are recognized sites where amino acid substitutions can lead to RAVs impacting NS5A inhibitor susceptibility. slideshare.netmycme.com

Activity Profile against Specific NS5A Mutations

Odalasvir has been evaluated for its activity against HCV replicons carrying specific mutations in the NS5A protein, which are known to confer resistance to NS5A inhibitors. Studies using chimeric replicons have provided insights into the impact of these mutations on Odalasvir's potency in genotype (GT) 1a and 1b. nih.gov

In GT1a replicons, Odalasvir maintained potency (EC50 < 100 pM) against several mutations, including M28T, Q30E, Q30K, and Q30R. nih.gov Mutations at residue 93 in GT1a, such as Y93C, Y93H, and Y93N, were noted as exceptions where the potency of Odalasvir was affected, similar to first-generation inhibitors.

For GT1b replicons, Odalasvir demonstrated picomolar potency (EC50 < 10 pM) against a range of variants, including L28M, L31F, L31V, P32L, P58S, Y93H, and Y93N. nih.gov Activity remained potent (EC50 < 100 pM) against the L31V-Y93H double mutation. nih.gov The L31M mutation in a GT1a replicon significantly affected the potency of Daclatasvir but not Odalasvir.

The following table summarizes the reported in vitro activity of Odalasvir against specific NS5A mutations in GT1a and GT1b replicons:

| HCV Genotype | NS5A Mutation | Odalasvir EC50 (approximate) | Notes | Source |

| GT1a | Wild-type | < 10 pM | Average EC50 was 14 pM (range 9-20 pM) | nih.gov |

| GT1a | M28T | < 100 pM | Potency maintained | nih.gov |

| GT1a | Q30E | < 100 pM | Potency maintained | nih.gov |

| GT1a | Q30K | < 100 pM | Potency maintained | nih.gov |

| GT1a | Q30R | < 100 pM | Potency maintained | nih.gov |

| GT1a | L31V | < 10 pM | Potency maintained | nih.gov |

| GT1a | L31M | < 10 pM | Potency maintained; less affected than Daclatasvir | nih.gov |

| GT1a | P32L | < 10 pM | Potency maintained | nih.gov |

| GT1a | H58D | < 10 pM | Potency maintained | nih.gov |

| GT1a | Y93C | < 100 pM | Potency affected | nih.gov |

| GT1a | Y93H | Potency affected | Less affected than Daclatasvir in some GTs, but an exception in GT1a | nih.gov |

| GT1a | Y93N | Potency affected | nih.gov | |

| GT1b | Wild-type | < 10 pM | Average EC50 was 12 pM (range 6.4-27 pM) | nih.gov |

| GT1b | L28M | < 10 pM | Potency maintained | nih.gov |

| GT1b | L31F | < 10 pM | Potency maintained | nih.gov |

| GT1b | L31V | < 10 pM | Potency maintained | nih.gov |

| GT1b | P32L | < 10 pM | Potency maintained | nih.gov |

| GT1b | P58S | < 10 pM | Potency maintained | nih.gov |

| GT1b | Y93H | < 10 pM | Potency maintained | nih.gov |

| GT1b | Y93N | < 10 pM | Potency maintained | nih.gov |

| GT1b | P58S-Y93H | < 10 pM | Potency maintained | nih.gov |

| GT1b | L31F-Y93H | < 10 pM | Potency maintained | nih.gov |

| GT1b | L31M-Y93H | < 10 pM | Potency maintained | nih.gov |

| GT1b | L31V-Y93H | < 100 pM | Potency maintained | nih.gov |

Comparative Potency Against RAVs vs. First-Generation NS5A Inhibitors (e.g., Daclatasvir)

Odalasvir has demonstrated significantly improved potency against many NS5A RAVs when compared to first-generation NS5A inhibitors like Daclatasvir. nih.gov While Daclatasvir's potency was substantially affected by various mutations, Odalasvir's activity was either not affected or much less affected by most tested mutations.

For example, in GT1a, the EC50 of Daclatasvir was 21-fold higher in a GT1a replicon cell line compared to a GT1b replicon cell line, whereas only a 5-fold difference was observed for Odalasvir, indicating improved potency against GT1a HCV. Against a GT2b replicon carrying the L31M substitution, the EC50 of Daclatasvir increased 380-fold compared to the GT1a replicon, while Odalasvir's EC50 increased only 11-fold. This suggests that the difference in susceptibility to the two inhibitors in GT2b is likely due to the presence of the L31M mutation.

The following table provides a comparison of the impact of NS5A mutations on the potency of Odalasvir and Daclatasvir based on reported fold changes:

Molecular Mechanisms of Resistance to Odalasvir

Identification and Characterization of NS5A Resistance-Associated Substitutions (RASs)

Resistance to NS5A inhibitors, including Odalasvir, is primarily mediated by the selection of specific amino acid substitutions within the NS5A protein. These RASs can pre-exist in treatment-naïve patients or emerge during or after treatment failure wikipedia.orgguidetopharmacology.org. Studies involving genotypic analyses of resistant cell lines selected under Odalasvir pressure have been instrumental in identifying these mutations wikipedia.org.

Key positions within the NS5A protein associated with resistance to NS5A inhibitors, and relevant to Odalasvir, include positions 28, 29, 30, 31, 32, 58, 92, and 93 nih.gov. Specific mutations frequently observed in the context of NS5A resistance across different HCV genotypes include L28M, L31F, Y93H, A30K, Y93N, M28V, Q30R, and E62D wikipedia.orgwikipedia.orgnih.govwikidata.org. The presence and impact of these substitutions can vary depending on the HCV genotype and subtype wikipedia.orgnih.gov.

Biochemical and Structural Basis of Resistance Phenotypes

NS5A inhibitors are known to disrupt the HCV replication complex by targeting the NS5A protein, thereby blocking viral RNA synthesis and virion assembly wikipedia.orgwikipedia.org. The precise mechanism by which specific amino acid substitutions in NS5A confer resistance to Odalasvir, however, is not fully elucidated at a detailed biochemical or structural level based on currently available information wikipedia.org.

It is understood that NS5A inhibitors generally interact with a relatively conserved site within the NS5A protein compared to inhibitors targeting other viral proteins like NS3 guidetopharmacology.org. Mutations within this interaction site or regions allosterically affecting it can alter the binding affinity of the inhibitor or impact the conformational changes necessary for NS5A function, leading to reduced susceptibility. While specific mutations have been identified that affect Odalasvir potency, detailed structural studies illustrating the altered binding interactions between Odalasvir and mutant NS5A proteins are limited in the publicly available literature.

Analysis of Genetic Barrier to Resistance

The genetic barrier to resistance refers to the number and type of mutations required for a virus to develop resistance to an antiviral agent uni.lu. A higher genetic barrier implies that multiple, specific mutations are necessary, making the development of resistance less likely. Odalasvir is characterized as a second-generation NS5A inhibitor that has demonstrated an improved or higher genetic barrier compared to some first-generation NS5A inhibitors wikipedia.orgwikipedia.org.

This higher genetic barrier is a desirable characteristic as it reduces the risk of resistance emergence, particularly in the context of combination therapy wikipedia.org.

Mutations Affecting Potency in Specific Genotypes

Research has investigated the impact of specific NS5A mutations on the antiviral potency of Odalasvir across different HCV genotypes. Studies using replicon systems, particularly for genotypes 1a and 1b, have identified mutations that lead to reduced susceptibility to Odalasvir wikipedia.orgwikipedia.org.

For instance, in vitro studies assessed the potency of Odalasvir against GT-1a and GT-1b replicons carrying various NS5A variants, including L28M, L31F, and mutations at position 93 wikipedia.org. Comparative studies with daclatasvir (B1663022), a first-generation NS5A inhibitor, showed that while daclatasvir exhibited a notable difference in EC50 values between GT1a and GT1b replicons (21-fold higher in GT1a), Odalasvir showed a smaller difference (only a 5-fold difference), indicating improved potency against GT1a HCV wikipedia.org. Genotypic analyses of resistant variants selected in cell culture have identified single or double mutations in GT1a and GT1b that specifically affected Odalasvir potency wikipedia.org.

The following table summarizes some of the NS5A mutations discussed in the context of resistance to NS5A inhibitors, including those relevant to Odalasvir's resistance profile:

| NS5A Amino Acid Position | Common RASs | Impact on Odalasvir Potency (based on available data) | Relevant Genotypes | Source(s) |

| 28 | L28M, M28V | Affects potency; specific impact varies | GT1a, GT1b | wikipedia.orgnih.gov |

| 30 | A30K, Q30R | Affects potency; specific impact varies | GT1a, GT3a | wikipedia.orgnih.govwikidata.org |

| 31 | L31F, L31/V | Affects potency; specific impact varies | GT1a, GT1b | wikipedia.org |

| 93 | Y93H, Y93N | Affects potency; specific impact varies | GT1a, GT1b | wikipedia.orgwikidata.org |

| Other (e.g., 29, 32, 58, 62, 92) | Various substitutions | Can be associated with resistance to NS5A inhibitors | Various | nih.govnih.gov |

Note: The specific fold change in resistance for each mutation against Odalasvir is not exhaustively detailed in the publicly available snippets, but the table indicates that these mutations are known to affect potency.

Comparison of Resistance Profile with Other NS5A Inhibitors

Odalasvir's resistance profile has been compared to that of other NS5A inhibitors, particularly first-generation compounds like daclatasvir. These comparisons highlight Odalasvir's improved potency and higher genetic barrier wikipedia.orgwikipedia.org. Odalasvir is considered part of a group of second-generation NS5A inhibitors, including ruzasvir, pibrentasvir, and velpatasvir, which were developed with the aim of improved pan-genotypic activity and increased barriers to resistance wikipedia.org.

While Odalasvir demonstrates improved activity against certain genotypes and RAVs compared to first-generation inhibitors, it exhibits cross-resistance with other drugs within the NS5A inhibitor class wikipedia.org. This means that if a virus develops resistance to one NS5A inhibitor, it is likely to have reduced susceptibility to other NS5A inhibitors as well. However, Odalasvir does not show antagonism or cross-resistance with inhibitors from other classes of HCV antivirals, such as NS3 protease inhibitors or NS5B nucleos(t)ide inhibitors wikipedia.org. This lack of cross-resistance with other classes supports the use of Odalasvir in combination regimens targeting multiple viral proteins wikipedia.org.

Structure Activity Relationships Sar and Conformational Analysis

Influence of the [2.2]Paracyclophane Moiety on Activity

A key structural feature of Odalasvir is the rigid [2.2]paracyclophane (PCP) moiety. acs.orgd-nb.info SAR studies have demonstrated the superiority of this rigid scaffold in contributing to the molecule's potent NS5A inhibitory activity. acs.org The [2.2]paracyclophane unit provides a defined three-dimensional architecture that is crucial for optimal interaction with the NS5A target. acs.orgmdpi.comacs.orgacs.org This rigid core appears to pre-organize the molecule into a conformation favorable for binding, thereby enhancing its activity. acs.org

SAR Studies of Cyclophane Analogues

The discovery of Odalasvir involved a comprehensive SAR campaign focused on cyclophane analogues. acs.org This research explored modifications around the [2.2]paracyclophane scaffold to identify optimal substitutions and arrangements that would enhance antiviral potency and improve pharmacological properties. acs.org These studies aimed to fine-tune the interactions between the inhibitor and the NS5A protein by systematically altering the chemical structure. acs.org While specific data tables from these studies were not directly accessible in the search results, the research highlights that these investigations were instrumental in the design and selection of Odalasvir as a highly potent NS5A inhibitor. acs.org

Role of Three-Dimensional Architectures in NS5A Inhibition

The three-dimensional architecture of NS5A inhibitors plays a critical role in their ability to bind to and inhibit the NS5A protein. acs.orgmdpi.comacs.orgacs.org The NS5A protein itself exhibits conformational flexibility, which is important for its multiple functions in the viral life cycle. wikipedia.org Inhibitors like Odalasvir, with their defined 3D structures such as that provided by the [2.2]paracyclophane scaffold, are designed to interact specifically with key regions of NS5A. acs.orgmdpi.comacs.orgacs.org Protein modeling approaches have suggested that NS5A inhibitors bind near the homodimer interface of the protein. researchgate.net The precise arrangement of chemical groups in three-dimensional space dictated by the molecular architecture is essential for achieving high binding affinity and potent antiviral activity. acs.org

Conformational Preferences and Pharmacophoric Group Projections

Understanding the conformational preferences of Odalasvir and the projection of its pharmacophoric groups is vital for explaining its interaction with NS5A. The molecule's flexibility, particularly in linkers and appended groups, influences the possible conformations it can adopt when binding to the protein. Studies involving modifications to groups like the pyrrolidinyl moieties have shown that even modest structural changes can impact antiviral activity, suggesting that specific conformational preferences and the precise positioning of functional groups within the NS5A binding site are critical for optimal inhibition. acs.org The valine group is noted as being in a highly sensitive pharmacophoric region of NS5A inhibitors, and modifications here can significantly affect activity. acs.org

In Silico Modeling and Ligand-Target Interaction Prediction

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are valuable tools for predicting and understanding the interactions between a ligand like Odalasvir and its target protein, NS5A. These computational methods provide insights into the potential binding modes, affinities, and the dynamic behavior of the ligand-target complex.

Molecular docking studies are used to predict the preferred orientation and binding affinity of a ligand within the binding site of a protein. For NS5A inhibitors, docking simulations can help to elucidate how the molecule fits into the NS5A binding pocket and the key interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. While direct docking studies specifically detailing Odalasvir's interaction with NS5A were not extensively detailed in the immediate search results, docking studies have been performed with Odalasvir against other viral targets, such as the SARS-CoV-2 main protease (Mpro), providing predicted binding energies. chemrxiv.orgarxiv.orgresearchgate.net This indicates that docking methodologies are applicable to Odalasvir. More generally, docking and QSAR studies have been applied to NS5A inhibitors to understand their interactions and predict activity. brazilianjournals.com.br Predicted binding energies from docking can provide a theoretical estimate of the strength of the interaction between Odalasvir and NS5A.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-target interaction, allowing researchers to observe the stability of the complex and the conformational changes of both the ligand and the protein over time. While the initial search results mentioned molecular dynamics simulations in the context of other drug targets or general NS5A inhibitor research, a specific detailed MD simulation study focusing solely on Odalasvir's interaction with the NS5A protein was not explicitly found. researchgate.netchemrxiv.orgacs.orgacs.org However, the existence of a publication titled "The Discovery and Chemical Development of Odalasvir, a Potent and Selective HCV NS5A Inhibitor" in lists alongside molecular dynamics simulation studies suggests that MD simulations may have been utilized in the comprehensive characterization of Odalasvir's interaction with NS5A. acs.orgacs.orgacs.org Such simulations, if available, would offer valuable insights into the flexibility of Odalasvir within the binding site, the stability of the bound complex, and the influence of protein dynamics on the interaction, complementing the static snapshots provided by docking studies.

Synthetic Methodologies and Process Development Research

Academic Synthetic Routes to Odalasvir and Analogues

While specific "academic" routes distinct from the medicinal chemistry or process development routes for Odalasvir are not explicitly detailed as separate entities in the search results, the initial medicinal chemistry route can be considered a starting point from which process improvements were developed. This route typically began with optically pure, commercially available S,S,S-octahydroindole-2-carboxylic acid. acs.orgacs.org Subsequent steps involved protection, coupling, cyclization, borylation, Suzuki coupling, deprotection, and final amide coupling to assemble the Odalasvir structure. acs.org

Key Synthetic Transformations Employed

The synthesis of Odalasvir relies on several fundamental organic reactions to build its core structure and append the necessary functional groups.

Miyaura Borylation in Core Synthesis

The Miyaura borylation reaction is a crucial step in constructing the core of Odalasvir, specifically in preparing a boronic ester intermediate from an aryl bromide precursor. acs.orgthieme-connect.com In early development, this reaction was carried out using bis(pinacolato)diboron. acs.org Challenges in the initial borylation protocol included high catalyst loading, the use of undesirable solvents like dioxane, and impractical workup procedures. acs.org Process development aimed to address these issues, successfully reducing the palladium catalyst loading significantly and exploring alternative solvents. acs.orgthieme-connect.comacs.org Investigations into the mechanism of the Miyaura borylation during this development led to new insights and milder conditions. acs.orgunito.itresearchgate.net

Suzuki Coupling Reactions

Suzuki coupling reactions are employed to connect the borylated intermediate to the paracyclophane linker, forming the central diaryl linkage of Odalasvir. acs.orgthieme-connect.com The initial synthesis involved a double Suzuki coupling between the boronic ester intermediate and a dibromoparacyclophane. acs.org This reaction was initially performed at elevated temperatures with a relatively high palladium catalyst loading. acs.orgacs.org Process development efforts focused on optimizing the Suzuki coupling conditions to improve efficiency, reduce palladium loading, and simplify the workup. acs.orgprinceton-acs.orgacs.org The Suzuki-Miyaura reaction is a widely used method for carbon-carbon bond formation between organoboranes and organic halides, known for its versatility and tolerance of various functional groups. mdpi.comlibretexts.org

Acid-Catalyzed Cyclization Processes

An acid-catalyzed cyclization process is utilized in the synthesis to form the benzimidazole (B57391) ring system, a key component of the Odalasvir ligand. acs.orgthieme-connect.com In the medicinal chemistry route, a mixture of regioisomers formed after an amide coupling step was subjected to acid-catalyzed cyclization to yield the desired benzimidazole intermediate. acs.org This cyclization was initially performed as a separate step requiring heating in acetic acid. acs.org Process development successfully telescoped the amidation and cyclization steps, allowing them to be combined without intermediate workup by utilizing acetic acid to promote both reactions. acs.org Acid-catalyzed cyclizations are common strategies in organic synthesis for forming cyclic structures. organic-chemistry.orgwuxiapptec.comrsc.org

Amide Coupling and Protecting Group Strategies

Amide coupling reactions are essential for connecting the different molecular fragments that constitute Odalasvir, including the coupling of the octahydroindole moiety with a dianiline and the final coupling with a protected amino acid (methoxycarbonyl-protected valine). acs.orgthieme-connect.com Protecting group strategies are necessary to selectively react functional groups and prevent undesired side reactions during the synthesis. The tert-butyloxycarbonyl (Boc) group has been used for amine protection in the synthesis of Odalasvir, chosen for its ease of introduction and removal under acidic conditions, as well as its stability during subsequent transformations. acs.orgacs.org The final amide coupling step involves the attachment of a protected valine unit. acs.orgthieme-connect.com Process development included optimizing the amide coupling conditions, such as the use of coupling reagents like CDI and the identification of additives like acetic acid to facilitate the reaction. acs.org Protecting groups are widely used in peptide synthesis and other complex organic syntheses to manage the reactivity of functional groups. chemistrydocs.comlibretexts.org

Methodological Advancements in Efficient Synthesis

Process development research for Odalasvir focused on several key areas to improve the efficiency and sustainability of the synthesis. These advancements included telescoping reaction steps to avoid intermediate isolations, optimizing reaction conditions to increase yields and reduce reagent usage, and minimizing catalyst loadings, particularly for palladium-catalyzed steps. acs.orgthieme-connect.comprinceton-acs.orgacs.org Specific improvements mentioned include the development of a telescoped amidation-cyclization sequence and optimized conditions for the Miyaura borylation and Suzuki coupling reactions, leading to reduced process mass intensity and higher throughput. acs.orgprinceton-acs.orgacs.org Research into the borylation mechanism also contributed to developing milder reaction conditions. acs.orgunito.itresearchgate.net

Preclinical Evaluation of Combination Antiviral Regimens Including Odalasvir

Rationale for Multi-Target DAA Combinations

The development of multi-target DAA combinations for treating chronic HCV infection is driven by the need to achieve high sustained virologic response (SVR) rates and minimize the emergence of drug resistance acs.orgnih.govnih.govunitaid.org. HCV replicates at a high rate and lacks proofreading capability, leading to a diverse population of viral variants health.gov.za. Monotherapy with a single DAA often leads to the rapid selection of resistant viral strains, resulting in treatment failure nih.govhealth.gov.za. By combining DAAs with different mechanisms of action that target distinct viral proteins, a more potent antiviral effect can be achieved, suppressing viral replication more profoundly and increasing the genetic barrier to resistance acs.orgnih.govhealth.gov.zaplos.orghelpstoptheviruspro.com. This multi-pronged approach is crucial for overcoming pre-existing or treatment-emergent resistance-associated variants (RAVs) and achieving durable viral eradication portico.orgnih.gov.

In Vitro Synergy Studies with Other Direct-Acting Antivirals

Preclinical evaluation of Odalasvir included in vitro studies to assess its antiviral activity in combination with other classes of DAAs. While specific detailed data on synergy metrics (such as Combination Index values) from these preclinical in vitro studies were not extensively detailed in the provided snippets, the progression of Odalasvir into clinical trials in combination regimens indicates that preclinical assessments demonstrated favorable interactions supporting further development portico.orgnih.govulb.ac.beclinicaltrials.govbiospace.comlarvol.comdrugbank.compatsnap.com. The rationale for these combinations is based on the distinct targets of the individual compounds, which are essential for viral replication.

Combination with NS5B Polymerase Inhibitors (e.g., AL-335/Adafosbuvir)

AL-335, also known as adafosbuvir, is a uridine-based nucleotide analog prodrug that acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp) nih.govnewdrugapprovals.orgnewdrugapprovals.org. NS5B is responsible for replicating the viral RNA genome . Odalasvir, as an NS5A inhibitor, targets a different key protein involved in replication and assembly wikipedia.orgportico.orgnih.govulb.ac.beacs.org. The combination of Odalasvir and AL-335 has been evaluated in preclinical studies, leading to their investigation in clinical trials portico.orgnih.govulb.ac.beclinicaltrials.gov. While specific in vitro synergy data for this combination were not found in the provided sources, the high efficacy observed in subsequent clinical studies, such as 100% SVR in certain patient populations treated with an Odalasvir and AL-335 containing regimen, supports the preclinical rationale for combining these agents portico.orgnih.gov. Preclinical characteristics of Odalasvir (ACH-3102) demonstrated improved potency against genotype-1a virus and variants resistant to first-generation NS5A inhibitors portico.org. Studies with other DAA combinations targeting different viral proteins have shown synergistic or additive effects in vitro psu.edu.

Combination with NS3/4A Protease Inhibitors (e.g., Simeprevir)

Simeprevir (B1263172) is a well-characterized inhibitor of the HCV NS3/4A serine protease nih.govulb.ac.bemims.comnih.gov. The NS3/4A protease is crucial for processing the viral polyprotein into functional proteins required for replication nih.gov. The triple combination regimen including Odalasvir (an NS5A inhibitor), AL-335 (an NS5B inhibitor), and Simeprevir (an NS3/4A inhibitor) has been a focus of preclinical and clinical evaluation portico.orgnih.govulb.ac.beclinicaltrials.govbiospace.comlarvol.comdrugbank.compatsnap.com. This combination targets three distinct, essential viral enzymes. Preclinical studies supported the progression of this triple combination to clinical trials, where it demonstrated high efficacy portico.orgnih.govulb.ac.be. Although explicit in vitro synergy data for the Odalasvir and Simeprevir combination, or the triple combination, were not detailed in the provided snippets, the targeting of different viral proteins provides a strong mechanistic basis for at least additive, if not synergistic, antiviral effects nih.govpsu.edu. In vitro studies with other NS3/4A protease inhibitors in combination have shown synergistic activity natap.org.

Mechanistic Basis of Antiviral Synergy in Preclinical Models

The mechanistic basis for the antiviral synergy or additive effects observed with combinations including Odalasvir lies in the targeting of different, yet interconnected, stages of the HCV life cycle. Odalasvir inhibits NS5A, which plays a critical role in both viral RNA replication and virion assembly acs.org. NS5B inhibitors like AL-335 directly block the synthesis of new viral RNA strands . NS3/4A protease inhibitors such as Simeprevir prevent the cleavage of the viral polyprotein, a necessary step for the production of functional viral enzymes nih.gov. By simultaneously inhibiting these distinct processes, the combined effect on viral replication is greater than that of inhibiting a single target alone nih.govpsu.edu. This multi-target inhibition places significant pressure on the virus, making it difficult to maintain replication.

Impact on Genetic Barrier to Resistance in Combinatorial Settings

A key advantage of using DAA combinations including Odalasvir is the increased genetic barrier to the development of drug resistance health.gov.zaplos.orghelpstoptheviruspro.com. Resistance to a single DAA typically involves the selection of specific mutations in the targeted viral protein nih.govhealth.gov.za. However, for the virus to become resistant to a combination of DAAs, it would theoretically need to acquire specific resistance mutations to each drug simultaneously or sequentially health.gov.zahelpstoptheviruspro.com. The probability of a virus spontaneously developing multiple concurrent mutations that confer resistance to drugs with different mechanisms of action is significantly lower than developing a single mutation health.gov.zaplos.org.

Summary of Compound Targets

| Compound | Target Protein |

| Odalasvir | NS5A |

| AL-335 | NS5B Polymerase |

| Adafosbuvir | NS5B Polymerase |

| Simeprevir | NS3/4A Protease |

Analogues, Derivatives, and Next Generation Design

Exploration of Structural Analogues and Isosteres

Structure-activity relationship (SAR) studies have been instrumental in the discovery and optimization of NS5A inhibitors like Odalasvir. Early research into NS5A inhibitors explored various chemical scaffolds, leading to the identification of potent compounds. Odalasvir features a rigid [2.2]paracyclophane moiety, which was found to be superior in SAR studies compared to other structural elements. acs.org These studies involved the synthesis and evaluation of numerous cyclophane analogues. acs.org The design philosophy challenged the established preference for planar topography in earlier NS5A inhibitors, exploring novel three-dimensional architectures, including prototypical metallocene-based inhibitors, to expand the chemical space and improve SAR. acs.org The incorporation of specific proline variants, such as (4R)-methylpyrrolidinyl, (4R)-fluoropyrrolidinyl, and octahydro-1H-indol-2-yl (OHI), into analogues did not significantly alter activity against GT1a and GT1b replicons, but the OHI variant (compound 15, Odalasvir) was selected for further profiling due to its enhanced lipophilicity. acs.org

Design of Derivatives with Modified Pharmacokinetic Profiles (Preclinical Context)

Preclinical evaluation of Odalasvir included assessment of its pharmacokinetic profile. Studies in healthy volunteers and HCV-infected subjects have investigated the pharmacokinetics of Odalasvir alone and in combination with other DAAs like AL-335 and simeprevir (B1263172). natap.orgnih.govresearchgate.netnih.gov Preclinical data indicated that a significant portion of an administered oral dose of Odalasvir is recovered in excreta, primarily through biliary and/or gastrointestinal secretion. clinicaltrials.gov Drug-derived radioactivity was observed to distribute preferentially into organs such as the kidneys, brown fat, liver, pancreas, small intestine, thyroid, and spleen in nonclinical studies. clinicaltrials.gov The selection of Odalasvir (compound 15) for further development was partly based on its enhanced lipophilicity, which was hypothesized to contribute to an extended duration of action in vivo, provided that this increased lipophilicity did not lead to increased metabolic clearance. acs.org Pharmacokinetic studies exploring combinations revealed that Odalasvir, when coadministered with simeprevir, increased the area under the plasma concentration-time curve (AUC) for both drugs. researchgate.net Odalasvir, with or without simeprevir, also increased the AUC of ALS-022227, a metabolite of AL-335. researchgate.net

Future Design Principles for NS5A Inhibitors with Enhanced Attributes

Despite the success of current NS5A inhibitors, ongoing research aims to develop next-generation compounds with improved attributes to address remaining challenges in HCV treatment.

While Odalasvir demonstrates potent antiviral activity across multiple HCV genotypes, including picomolar potency against GT1, GT2, GT4, GT5, and GT6, its activity against genotype 3 (GT3) is in the nanomolar range. nih.gov Genotype 3 is recognized as a more challenging genotype to treat and has shown lower response rates to some existing DAA regimens compared to other genotypes. nih.govdovepress.comresearchgate.net Future design principles for NS5A inhibitors are focused on achieving truly pangenotypic coverage with high potency across all genotypes, including improving activity against GT3, to simplify treatment regimens and improve outcomes for all patients.

The emergence of resistance-associated variants (RAVs) in the NS5A protein is a known mechanism of treatment failure with NS5A inhibitors. portico.orgnih.gov While second-generation inhibitors like Odalasvir have demonstrated improved potency against certain RAVs and possess a higher genetic barrier to resistance compared to first-generation compounds, resistant variants can still emerge. portico.orgnih.gov Studies with Odalasvir derivatives in cell culture systems have shown that while they have improved potency against genotype 2 strains compared to daclatasvir (B1663022), their activity can still be impaired by emerging resistance-associated substitutions. nih.gov Future NS5A inhibitor design strategies are focused on developing compounds with even higher barriers to resistance, improved activity against a broader range of pre-existing and emergent RAVs, and potentially novel binding modes or mechanisms to circumvent current resistance pathways.

Conclusion and Future Directions in Odalasvir Research

Summary of Academic Contributions to Odalasvir Understanding

Academic and pharmaceutical research has significantly advanced the understanding of Odalasvir as a potent and selective inhibitor of the Hepatitis C virus (HCV) NS5A protein. The discovery and chemical development of Odalasvir highlighted its unique structural motif, specifically the rigid [2.2]paracyclophane core, which was shown through structure-activity relationship studies to contribute to its favorable properties acs.org. Preclinical evaluations demonstrated that Odalasvir possesses picomolar potency against a broad range of HCV genotypes, including genotypes 1a, 1b, and 2b, as well as key resistance-associated variants (RAVs) acs.orgportico.org. For instance, preclinical data showed an average EC₅₀ of 5.1 pM in a Huh-luc/neo cell line harboring a genotype-1b replicon acs.org. These findings suggested an improved resistance profile compared to some earlier NS5A inhibitors acs.orgportico.org.

Academic contributions also extended to exploring Odalasvir's efficacy within combination therapy regimens alongside other direct-acting antivirals (DAAs) with distinct mechanisms of action, such as the NS5B polymerase inhibitor AL-335 and the NS3/4A protease inhibitor simeprevir (B1263172) portico.orgnih.govnih.gov. Phase II clinical studies evaluating combinations that included Odalasvir reported high rates of sustained virologic response (SVR) in treatment-naïve patients infected with certain HCV genotypes portico.orgnih.govtreatmentactiongroup.org. Furthermore, substantial academic effort was invested in developing and optimizing a commercially viable synthetic process for Odalasvir, focusing on improving yield, efficiency, and impurity control acs.orgacs.org.

Identification of Remaining Research Gaps in NS5A Biology and Inhibition

Despite the clinical success of NS5A inhibitors, including the insights gained from research on Odalasvir, several fundamental research gaps persist regarding the multifaceted biology of the NS5A protein and the precise mechanisms of its inhibition. The pleiotropic nature of NS5A, involved in both viral RNA replication and virion assembly, means that the exact molecular details of how inhibitors like Odalasvir disrupt these diverse functions are not yet fully characterized acs.orgnih.gov. Further in-depth studies are required to fully delineate the interactions between NS5A, viral RNA, and host cellular factors, and how inhibitor binding modulates these complex relationships acs.orgnih.gov.

The challenge of emerging multi-drug resistant HCV variants also underscores remaining research gaps. While Odalasvir demonstrated activity against certain RAVs, the continuous evolution of the virus necessitates ongoing research to identify novel targets and develop DAAs with higher barriers to resistance or activity against a broader spectrum of resistant strains acs.org. Understanding the impact of specific NS5A RAVs on the efficacy of different inhibitors across all HCV genotypes, particularly in patient populations with prior treatment experience or advanced liver disease, remains an active area of investigation researchgate.netmdpi.com.

Potential for Odalasvir's Foundational Chemistry in Other Antiviral Contexts

The foundational chemistry of Odalasvir, particularly the incorporation of the rigid and unique [2.2]paracyclophane moiety, represents a significant chemical achievement in the field of antiviral drug discovery acs.org. While Odalasvir was developed specifically as an HCV NS5A inhibitor, the structural novelty and the synthetic methodologies developed for its creation could potentially inform research in other antiviral contexts. The distinct three-dimensional structure imposed by the paracyclophane scaffold might offer favorable binding interactions with other viral targets or improve pharmacokinetic properties acs.org.

Although the primary focus of research on Odalasvir's chemistry has been its application against HCV, the broader field of [2.2]paracyclophane chemistry continues to be explored, with ongoing research into the synthesis of related N-heterocyclic structures researchgate.net. This suggests a potential, albeit currently underexplored in the provided literature regarding Odalasvir specifically, for adapting this foundational chemistry to target proteins from other viruses. However, it is important to note that direct academic contributions detailing the successful application of Odalasvir's specific chemical scaffold to other antiviral targets are not widely reported, indicating this remains a speculative area driven by the novelty of the chemical structure rather than established findings.

Trajectories for Future Preclinical and Basic Science Investigations of Odalasvir and Related Compounds

Future preclinical and basic science investigations involving Odalasvir and its related chemical analogs could pursue several promising trajectories. Continued in-depth biochemical and structural studies are warranted to fully elucidate the interaction of Odalasvir with NS5A at an atomic level, potentially revealing nuances of its inhibitory mechanism that could guide the design of next-generation inhibitors acs.orgnih.gov. Research into the functional consequences of NS5A inhibition by Odalasvir on various aspects of the HCV life cycle, beyond RNA synthesis and assembly, could uncover additional mechanisms of action or host-pathogen interactions acs.org.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Odalasvir in inhibiting viral replication, and how can this be experimentally validated?

- Methodological Answer : Use in vitro assays (e.g., NS5A binding affinity studies via surface plasmon resonance) combined with mutagenesis to identify critical residues for Odalasvir interaction. Validate via reverse genetics in replicon systems, comparing wild-type and mutant viral strains . Reference crystallography data from the Protein Data Bank to model binding interactions.

Q. How does Odalasvir’s pharmacokinetic profile influence its dosing regimen in preclinical studies?

- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal models (e.g., rats or non-human primates) using liquid chromatography-mass spectrometry (LC-MS) to quantify plasma and tissue concentrations. Optimize dosing intervals based on half-life and bioavailability data, ensuring alignment with in vitro IC50 values .

Q. What are the primary challenges in synthesizing Odalasvir, and how can purity be ensured for research use?

- Methodological Answer : Follow validated synthetic protocols (e.g., asymmetric catalysis for chiral centers) and characterize intermediates via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Use orthogonal methods (e.g., X-ray diffraction) to confirm structural integrity .

Advanced Research Questions

Q. How can conflicting data on Odalasvir’s efficacy in combination therapies be systematically resolved?

- Methodological Answer : Design factorial experiments to isolate synergistic/antagonistic effects with ribavirin or interferons. Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to analyze dose-response matrices. Use meta-analysis frameworks to reconcile discrepancies across studies, prioritizing peer-reviewed data from journals like Antimicrobial Agents and Chemotherapy .

Q. What experimental strategies mitigate resistance development against Odalasvir in chronic viral infections?

- Methodological Answer : Serial passage experiments under subtherapeutic Odalasvir concentrations to simulate resistance. Perform whole-genome sequencing to identify resistance-conferring mutations. Validate via phenotypic assays and cross-test with second-generation NS5A inhibitors to assess fitness costs .

Q. How do genetic polymorphisms in host populations affect Odalasvir’s therapeutic window?

- Methodological Answer : Use genome-wide association studies (GWAS) in ethnically diverse cohorts to correlate single-nucleotide polymorphisms (SNPs) with adverse events or reduced efficacy. Validate findings in ex vivo models (e.g., primary hepatocytes from different donors) .

Q. What computational models best predict Odalasvir’s off-target binding and potential toxicity?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) against human proteome databases to identify off-target candidates. Validate predictions via high-throughput screening (HTS) in toxicity panels (e.g., Eurofins Panlabs) .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in Odalasvir-related studies across laboratories?